2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Cytochrome P450 Drug-Drug Interactions Metabolic Stability

Researchers seeking pyrazole-based covalent inhibitors or selective agrochemical intermediates face electronic and steric constraints: generic chloroacetyl pyrazoles lack the 3-methyl substitution required for patented SAR series. This building block offers: - Quantified CYP2E1 inhibition (IC50 = 50 µM) for metabolic de-risking - Electrophilic chloroacetyl handle for thioether conjugation (e.g., B-Raf probes) - Predicted bp ~258°C enabling distillation-scale purification Imported with batch-specific COA. Bulk custom synthesis available.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 69413-05-4
Cat. No. B12965158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone
CAS69413-05-4
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(=O)CCl
InChIInChI=1S/C6H7ClN2O/c1-5-2-3-9(8-5)6(10)4-7/h2-3H,4H2,1H3
InChIKeyXEXXDJBIVPKAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone


2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS 69413-05-4) is a heterocyclic building block featuring a 3-methylpyrazole core N-acylated with a reactive chloroacetyl group [1]. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol . This dual functionality—the electron-rich pyrazole ring and the electrophilic α-chlorocarbonyl moiety—enables its use as a versatile intermediate in medicinal chemistry and agrochemical research .

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone: Substitution Challenges


Simple, unsubstituted 2-chloro-1-(1H-pyrazol-1-yl)ethanone analogs cannot be interchanged because the 3-methyl substitution on the pyrazole ring alters both its electronic properties and steric profile, which directly impact downstream synthetic transformations and potential biological interactions [1]. While the chloroacetyl group is a common electrophilic handle, its reactivity and the stability of the resulting intermediates are modulated by the adjacent pyrazole substituents . This specific substitution pattern is often required for optimal activity in patented chemical series, where even minor changes can lead to significant loss of potency or selectivity [2].

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone: Differentiation Evidence


CYP Enzyme Inhibition Profile

In a panel of human cytochrome P450 enzymes, 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone exhibited a moderate but measurable inhibitory effect on CYP2E1, with an IC50 of 50 µM [1]. This level of inhibition is markedly lower than its effect on CYP2C19, for which a Ki of 50 µM was also reported [1]. While these values are relatively high and not indicative of a strong clinical interaction risk, they provide a quantifiable baseline for comparing this specific substitution pattern. This data allows researchers to benchmark the compound's off-target potential against other chloroacetyl-pyrazole derivatives that may display greater promiscuity or more potent CYP inhibition [2].

Cytochrome P450 Drug-Drug Interactions Metabolic Stability

Crystallographic Planarity of 3-Methylpyrazole

Single-crystal X-ray diffraction analysis of a closely related derivative, 1-(3-methyl-1H-pyrazol-1-yl)ethanone, reveals a near-planar conformation for the pyrazole ring and the ethanone group, with a torsion angle of -179(2)° [1]. This high degree of planarity is crucial for efficient π-stacking interactions and can influence the compound's behavior in solid-state formulations or its ability to engage flat binding pockets in biological targets. In contrast, derivatives with bulky substituents at the 4- or 5-positions of the pyrazole ring, or those with a non-planar linker, exhibit significant deviations from planarity, which can alter their physicochemical and binding properties [2].

X-ray Crystallography Molecular Conformation Solid-State Properties

Chloroacetyl Leaving-Group Superiority

The α-chloro substituent in 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone provides a significantly better leaving group (Cl⁻) compared to an acetyl group (-O⁻) in analogous 1-(3-methyl-1H-pyrazol-1-yl)ethanone, enabling efficient nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alkoxides) . This is quantitatively reflected in the reaction rates: SN2 displacement of chloride is typically orders of magnitude faster than direct displacement of an alkoxide from an ester or ketone. While the compound is not directly assayed for biological activity itself, it is a key intermediate in patents for the synthesis of potent pyrazole-based inhibitors, including those with reported IC50 values in the nanomolar range for targets like B-Raf kinase [1] and antiprion activity [2].

Synthetic Chemistry Nucleophilic Substitution Building Block

Predicted Physicochemical Property Differences

Predicted physicochemical properties provide a quantitative basis for differentiating 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone from its unsubstituted analog, 2-chloro-1-(1H-pyrazol-1-yl)ethanone. The target compound has a predicted boiling point of 257.7 ± 42.0 °C and a density of 1.303 g/cm³ , compared to the unsubstituted analog's boiling point of 243.6 ± 42.0 °C and density of 1.315 g/cm³ . The ~14°C higher boiling point and slightly lower density of the 3-methyl derivative reflect the increased molecular weight and altered intermolecular interactions due to the methyl group . These differences, while subtle, can impact purification methods (e.g., distillation conditions) and compound handling.

Physicochemical Properties ADME Purification

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Key Applications


Late-Stage Diversification of Pyrazole Leads

As a reactive electrophilic handle, 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is ideally suited for introducing the 3-methylpyrazole moiety into more complex molecules via nucleophilic substitution . Its distinct CYP inhibition profile (IC50 = 50 µM for CYP2E1) [1] provides a quantifiable baseline for managing metabolic liabilities during lead optimization. Researchers can prioritize this building block when the goal is to synthesize a focused library of pyrazole derivatives while minimizing the risk of introducing potent CYP inhibitors, as some other chloroacetyl-pyrazole analogs have been shown to be more promiscuous [2].

Selective Herbicide and Fungicide Synthesis

The compound's structural features—a planar pyrazole core and a reactive chloroacetyl group—align with the pharmacophore of known herbicides and fungicides . Patents describe its use as an intermediate in the synthesis of pyrazole derivatives with excellent herbicidal activity and crop-weed selectivity [3]. The predicted physicochemical properties, such as a boiling point of ~258°C , facilitate purification by distillation, which is advantageous for scaling up agrochemical synthesis where high purity and cost-effective isolation are critical.

Covalent Probe and Affinity Reagent Development

The chloroacetyl group can act as a covalent warhead, enabling the compound to form stable thioether bonds with cysteine residues in target proteins. This application is supported by its use as an intermediate in the synthesis of potent B-Raf kinase inhibitors, some of which operate via a covalent mechanism [2]. The near-planar conformation of the pyrazole-ethanone core [4] may facilitate binding to shallow pockets, enhancing the design of selective probes. Its moderate CYP inhibition [1] is also a relevant consideration when designing chemical probes intended for use in cellular assays, where minimizing off-target effects on drug-metabolizing enzymes is desirable.

Functional Monomer for Specialty Polymers

The dual functionality (pyrazole ring and chloroacetyl group) allows this compound to serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties . For instance, the chloroacetyl group can be used to graft the pyrazole moiety onto polymer backbones bearing nucleophilic groups (e.g., amines, thiols), or it can be polymerized directly. The predicted density (1.303 g/cm³) and boiling point are relevant for processing and polymerization conditions. This application leverages the compound's unique chemical reactivity profile for materials science, a field distinct from its medicinal and agrochemical uses.

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